5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a tetrahydroisoquinoline moiety linked to an imidazolidine-2,4-dione core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the condensation of a tetrahydroisoquinoline derivative with a suitable imidazolidine-2,4-dione precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Imidazolidine-2,4-dione derivatives: Compounds with this core structure are known for their diverse pharmacological properties.
Uniqueness
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-13-12-15-6-4-5-7-16(15)14-23)11-10-18-20(26)24(21(27)22-18)17-8-2-1-3-9-17/h1-9,18H,10-14H2,(H,22,27) |
InChI Key |
NQOVZNGYUZOZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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